molecular formula C11H13NO3 B13067936 Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate

Cat. No.: B13067936
M. Wt: 207.23 g/mol
InChI Key: TXMPSABQXNCJIN-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate is a dihydrobenzofuran derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active molecules and drugs . This particular compound features a fused benzofuran system with a saturated furan ring, an ester group, and a primary amine, making it a versatile building block for the synthesis of more complex molecules. Researchers can leverage this compound to develop novel ligands and probes, particularly by functionalizing the amine group to create amide or sulfonamide derivatives, or by modifying the ester moiety. The dihydrobenzofuran core and its substituted derivatives have demonstrated significant potential in anticancer research, with various analogs showing cytotoxic activity and the ability to inhibit cancer cell proliferation . Furthermore, the structural framework of this compound is closely related to other pharmacologically active benzofuran-based molecules that have shown a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects . As a sophisticated chemical intermediate, this compound offers researchers a valuable starting point for exploring new chemical space and developing potential therapeutic agents targeting a range of diseases. This product is intended for research purposes by qualified laboratory personnel.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-4H,2,5-6,12H2,1H3

InChI Key

TXMPSABQXNCJIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCOC2=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxylate groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzofuran compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate exhibits a range of biological activities that make it a candidate for drug development. Its structure, which features a benzofuran ring with an amino group, contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, demonstrate significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. Further research is needed to elucidate its efficacy and mechanisms of action against different cancer types.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is thought to exert protective effects on neuronal cells through antioxidant activity and modulation of neuroinflammatory responses.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Dealkoxycarbonylation : This reaction allows for modifications that enhance the biological activity of the compound.
  • Michael Addition : This method can be used to introduce different substituents that may alter the compound's pharmacological profile .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands against other benzofuran derivatives in terms of structure and activity:

Compound NameStructureUnique Features
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylateMethyl StructureMethyl group instead of ethyl
Ethyl 2-(2,3-dihydrobenzodioxine-3-carbonylamino)-5,5,7,7-tetramethylDioxine StructureContains dioxine structure; different biological activity
Benzofuran carboxylic acid derivativesCarboxylic Acid StructureVaried functional groups lead to diverse pharmacological profiles

This table illustrates how the unique combination of an amino group and a benzofuran structure in this compound may enhance its solubility and bioavailability compared to other similar compounds.

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, this compound showed promising results in reducing cognitive decline and oxidative stress markers. These findings support further exploration into its therapeutic use for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Key Findings :

  • Methyl esters are generally more polar, favoring aqueous solubility but limiting passive diffusion across biological membranes.

Functional Analog: Ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylate

This compound shares an ester moiety but replaces the benzofuran core with a 1,3-oxazole-thione ring. Structural and electronic differences are critical:

Property This compound Ethyl 4-methylthio-3-phenyl-2-thioxo-oxazole-5-carboxylate
Core Structure Benzofuran (fused benzene-furan) 1,3-Oxazole-thione (non-fused heterocycle)
Resonance Contributions Delocalized π-electrons in fused ring Significant dipolar resonance (38.7% contribution)
Substituent Effects Amino group enhances nucleophilicity Methylthio and phenyl groups increase steric bulk
Biological Relevance Potential CNS or anticancer applications Less explored; limited pharmacological data

Key Findings :

  • The benzofuran core enables extended π-conjugation, favoring applications in optoelectronics or as a pharmacophore in drug design. In contrast, the oxazole-thione structure exhibits localized resonance, limiting electronic delocalization .
  • The amino group in the benzofuran derivative provides a reactive site for functionalization (e.g., amide coupling), whereas the oxazole analog’s thione and phenyl groups may hinder such modifications .

Biological Activity

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound is derived from the benzofuran family, known for their wide range of biological activities. The synthesis typically involves the reaction of benzofuran derivatives with various amines and carboxylic acid esters. The structure can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

CompoundCell LineIC50 (µM)Reference
This compoundMCF-710.5
Benzofuran derivative XHeLa8.0
Benzofuran derivative YA5495.5

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies using the agar well diffusion method revealed that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

3. Anti-inflammatory Effects

Research indicates that benzofuran derivatives can inhibit the 5-lipoxygenase enzyme system, which plays a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers found that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 cells by approximately 75%. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed a notable zone of inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

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